molecular formula C11H13NO B3046894 3-methyl-N-phenylbut-2-enamide CAS No. 13209-80-8

3-methyl-N-phenylbut-2-enamide

Cat. No.: B3046894
CAS No.: 13209-80-8
M. Wt: 175.23 g/mol
InChI Key: RINIQJLZLHTWKN-UHFFFAOYSA-N
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Description

3-Methyl-N-phenylbut-2-enamide is an α,β-unsaturated amide characterized by a conjugated enamide system (C=C-N-C=O) and a phenyl substituent on the nitrogen atom. The compound is synthesized via the reaction of 3-methylbut-2-enoic acid with phenylamine (aniline) in the presence of thionyl chloride (SOCl₂) as a catalyst, yielding the product in high isolated yields under mild conditions . This method leverages SOCl₂’s dual role as a catalyst and dehydrating agent, facilitating the formation of the enamide bond while maintaining stereochemical integrity. The compound’s structure is pivotal in organic synthesis, serving as an intermediate for heterocyclic compounds and functionalized polymers.

Properties

IUPAC Name

3-methyl-N-phenylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(2)8-11(13)12-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINIQJLZLHTWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495803
Record name 3-Methyl-N-phenylbut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13209-80-8
Record name 3-Methyl-N-phenylbut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-phenylbut-2-enamide typically involves the reaction of 3,3-dimethylacryloyl chloride with aniline in the presence of a base such as diisopropylethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature. After the reaction, the mixture is quenched with saturated sodium bicarbonate, and the organic layer is separated and purified to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-N-phenylbut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Saturated amides.

    Substitution: Substituted enamides with different functional groups.

Scientific Research Applications

3-Methyl-N-phenylbut-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-methyl-N-phenylbut-2-enamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their function. The double bond in the enamide structure allows for conjugation with other molecules, enhancing its reactivity and potential biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes 3-methyl-N-phenylbut-2-enamide and its analogues, highlighting structural differences, synthesis routes, and applications:

Compound Name Structure Key Substituents Synthesis Method Applications/Reactivity
This compound C=C-N-C=O with phenyl and methyl groups N-phenyl, C3-methyl SOCl₂-catalyzed condensation of 3-methylbut-2-enoic acid and phenylamine Intermediate for heterocycles; potential use in polymer precursors
(E)-N-(3,4-Dimethoxyphenethyl)-3-methoxybut-2-enamide C=C-N-C=O with phenethyl and methoxy groups N-(3,4-dimethoxyphenethyl), C3-methoxy Reaction of 3-methoxy-2-butenoyl chloride with 3,4-dimethoxyphenethylamine Precursor to 3,4-dihydroisoquinolines and bioactive heterocycles
N-Methyl-N-phenylbut-2-enamide (3.26) C=C-N-C=O with N-methyl and N-phenyl N-methyl, N-phenyl Unspecified synthesis; used in Dyotropic rearrangement studies Undergoes radical-mediated spirocyclization with NBS to form spirocyclic derivatives
2-Cyano-3-hydroxy-N-methyl-N-phenylbut-2-enamide (3.42) C=C-N-C=O with cyano and hydroxy groups C2-cyano, C3-hydroxy, N-methyl, N-phenyl MgCl₂-mediated condensation of 2-cyano-N-methyl-N-phenylacetamide Reactivity modulated by electron-withdrawing cyano and hydroxy groups
3-Chloro-N-phenyl-phthalimide Phthalimide core with chloro and phenyl N-phenyl, C3-chloro High-purity synthesis for polyimide monomers Monomer for high-performance polyimides

Key Research Findings and Comparative Analysis

Reactivity and Functional Group Influence
  • This compound : The phenyl group on nitrogen enhances steric hindrance, limiting nucleophilic attack at the amide carbonyl. The conjugated enamide system enables participation in cycloaddition reactions, though this is less explored in the available literature .
  • N-Methyl-N-phenylbut-2-enamide (3.26) : The N-methyl group reduces steric bulk compared to N-phenyl, facilitating radical-mediated spirocyclization with N-bromosuccinimide (NBS) to yield spirocyclic products (20% yield) .
  • 2-Cyano-3-hydroxy-N-methyl-N-phenylbut-2-enamide (3.42): The electron-withdrawing cyano and hydroxy groups at C2 and C3 significantly alter reactivity, enabling selective transformations under MgCl₂ catalysis .
Steric and Electronic Effects
  • Substituents on nitrogen (e.g., phenyl vs. methyl) dictate reaction pathways. For example, N-phenyl derivatives exhibit lower reactivity in radical reactions due to steric shielding, whereas N-methyl analogues undergo efficient spirocyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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